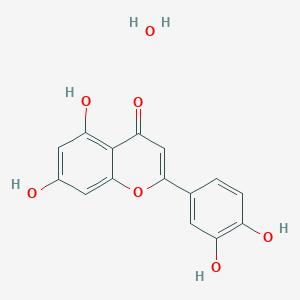

Luteolin monohydrate

Beschreibung

BenchChem offers high-quality Luteolin monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Luteolin monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

6113-16-2 |

|---|---|

Molekularformel |

C15H12O7 |

Molekulargewicht |

304.25 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2 |

InChI-Schlüssel |

JGMZBVVOXURYRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Luteolin Monohydrate: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention in oncology research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which luteolin monohydrate exerts its effects on cancer cells. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental validation, and quantitative data associated with luteolin's anti-neoplastic activity.

Core Mechanisms of Action

Luteolin monohydrate combats cancer through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Induction of Apoptosis

Luteolin triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] This event activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3] A key aspect of this process is the regulation of the Bcl-2 family of proteins. Luteolin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1][3][4][5]

-

Extrinsic Pathway: Luteolin enhances the expression of death receptors, such as DR5, on the surface of cancer cells.[6] The binding of ligands to these receptors initiates a signaling cascade that activates caspase-8, which in turn can activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[7]

Cell Cycle Arrest

Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G1/S and G2/M transitions.[2][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Luteolin has been shown to decrease the levels of cyclins (such as Cyclin D1 and Cyclin B1) and cyclin-dependent kinases (CDKs), while increasing the expression of CDK inhibitors like p21.[2][3][9]

Inhibition of Metastasis

The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Luteolin has demonstrated the ability to inhibit this process through several mechanisms:

-

Inhibition of Matrix Metalloproteinases (MMPs): Luteolin downregulates the expression and activity of MMPs, particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.[6][10]

-

Suppression of Epithelial-to-Mesenchymal Transition (EMT): Luteolin can reverse or inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers.[1]

-

Inhibition of Angiogenesis: Luteolin can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. It does so by reducing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][10][11][12]

Key Signaling Pathways Modulated by Luteolin

The anti-cancer effects of luteolin are mediated by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Luteolin has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of both PI3K and Akt.[6][13][14] This inhibition leads to the downstream suppression of pro-survival signals and the induction of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Luteolin's effect on the MAPK pathway can be context-dependent, but it often leads to the activation of pro-apoptotic arms of this pathway, such as JNK and p38, while inhibiting the pro-survival ERK signaling in some cancer types.[15][16][17]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. The constitutive activation of NF-κB is common in many cancers and contributes to resistance to apoptosis. Luteolin has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[9][18]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in cancer. Luteolin can inhibit this pathway by reducing the phosphorylation of JAK2 and STAT3, leading to the downregulation of their target genes involved in cell survival and proliferation.[19][20][21]

Quantitative Data Summary

The following tables summarize the quantitative effects of luteolin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 3.1 - 41.59 | [2][22] |

| B16-F10 | Mouse Melanoma | 2.3 | [2] |

| CCRF-HSB-2 | T-cell Leukemia | 2.0 | [2] |

| TGBC11TKB | Gastric Cancer | 1.3 | [2] |

| HL-60 | Promyelocytic Leukemia | 12.5 - 15 | [2] |

| A431 | Squamous Cell Carcinoma | 19 | [2] |

| PC-3 | Prostate Cancer | Varies | [2] |

| DU145 | Prostate Cancer | Varies | [2] |

| HT-29 | Colon Cancer | 20 - 60 | [2] |

| HeLa | Cervical Cancer | 20 | [8] |

| H460 | Non-small-cell lung | 18.93 - 48.47 | [22] |

| LoVo | Colon Cancer | 30.47 (72h), 66.70 (24h) | [9] |

Table 2: Luteolin's Effect on Key Apoptotic and Cell Cycle Proteins

| Protein | Effect | Cancer Cell Line(s) | Reference |

| Bax | Upregulation | Multiple | [1][3][5] |

| Bcl-2 | Downregulation | Multiple | [1][3][5] |

| Bcl-xL | Downregulation | Multiple | [3] |

| Caspase-3 | Activation/Cleavage | Multiple | [3][7] |

| Caspase-8 | Activation/Cleavage | HeLa | [7] |

| Caspase-9 | Activation/Cleavage | Multiple | [3] |

| PARP | Cleavage | HeLa | [7] |

| p21 | Upregulation | Multiple | [2][9] |

| Cyclin D1 | Downregulation | Multiple | [2][9] |

| Cyclin B1 | Downregulation | Multiple | [9] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of luteolin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to luteolin treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., from Cell Signaling Technology, Santa Cruz Biotechnology)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cancer cells and treat with desired concentrations of luteolin monohydrate and a vehicle control (e.g., DMSO) for the desired time period.

-

Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following luteolin treatment.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with luteolin for the desired time.

-

Cell Harvesting: Collect all cells, including those in the supernatant.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle after luteolin treatment.

Materials:

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with luteolin.

-

Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Luteolin monohydrate demonstrates significant potential as an anti-cancer agent, acting through a complex and interconnected network of molecular mechanisms. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis by modulating key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and JAK/STAT underscores its multifaceted therapeutic promise. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the anti-neoplastic properties of luteolin. Continued investigation into the nuanced interactions of luteolin within the tumor microenvironment and its potential for synergistic combinations with existing chemotherapies will be crucial in translating its preclinical efficacy into clinical applications.

References

- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dietary compound luteolin inhibits pancreatic cancer growth by targeting BCL-2 - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Luteolin Prevents Cardiac Dysfunction and Improves the Chemotherapeutic Efficacy of Doxorubicin in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Luteolin Inhibits Human Prostate Tumor Growth by Suppressing Vascular Endothelial Growth Factor Receptor 2-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Luteolin mediated targeting of protein network and microRNAs in different cancers: Focus on JAK-STAT, NOTCH, mTOR and TRAIL-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Luteolin inhibits diffuse large B-cell lymphoma cell growth through the JAK2/STAT3 signaling pathway [frontiersin.org]

- 21. Luteolin inhibits diffuse large B-cell lymphoma cell growth through the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Science of Luteolin Monohydrate: A Technical Guide to its Natural Sources and Extraction for Researchers and Drug Development Professionals

Abstract

Luteolin, a ubiquitous flavonoid found throughout the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the natural sources of luteolin and the methodologies for its extraction and purification, with a focus on luteolin monohydrate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of this promising natural compound. The guide offers a comprehensive overview of luteolin content in various plant materials, detailed experimental protocols for its extraction, and a summary of its interaction with key cellular signaling pathways.

Natural Sources of Luteolin

Luteolin is widely distributed in a variety of edible and medicinal plants.[1][2] Its concentration can vary significantly depending on the plant species, part of the plant (leaves, flowers, or stems), and even the growing conditions and whether the plant is fresh or dried.[3][4] Generally, herbs and spices tend to have the highest concentrations of luteolin, often in their dried form.[5][6]

Luteolin Content in Selected Plant Sources

The following table summarizes the luteolin content in various plant sources, providing a comparative overview for researchers seeking potent natural sources of this flavonoid. It is important to note that values can differ between studies due to analytical methods and variations in plant material.

| Plant Source | Part Used | Form | Luteolin Content (mg/100g) | Reference(s) |

| Mexican Oregano | Leaves | Dried | 1028 | [5] |

| Thyme | - | - | High Concentration | [7][8] |

| Radicchio | Leaves | Raw | 37.96 | [5] |

| Chinese Celery | - | Raw | 34.87 | [5] |

| Green Bell Pepper | Fruit | Raw | 0.69 | [5] |

| Red Bell Pepper | Fruit | Raw | 0.63 | [5] |

| Spinach | Leaves | Raw | 1.11 | [5] |

| Carrots | Root | - | High Concentration | [2] |

| Broccoli | Florets | - | High Concentration | [2] |

| Parsley | Leaves | - | High Concentration | [2] |

| Peppermint | Leaves | - | High Concentration | [2] |

| Chamomile | Flowers | - | High Concentration | [2] |

Extraction of Luteolin from Natural Sources

The extraction of luteolin from plant matrices is a critical step in its isolation and purification for research and pharmaceutical applications. Various techniques, ranging from traditional solvent extraction to modern microwave and ultrasound-assisted methods, have been developed to efficiently obtain luteolin.[9] The choice of method often depends on factors such as the desired purity, yield, cost, and environmental impact.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of luteolin from plant sources.

Caption: A generalized workflow for the extraction and purification of luteolin.

Detailed Experimental Protocols

This section provides detailed methodologies for key extraction and purification techniques. These protocols are intended as a starting point and may require optimization based on the specific plant material and desired scale.

Soxhlet extraction is a traditional and effective method for the exhaustive extraction of flavonoids.[10]

Materials and Apparatus:

-

Dried and powdered plant material

-

Soxhlet extractor (40 mm ID) with a 500-mL round-bottom flask[11]

-

Extraction thimble[11]

-

Heating mantle

-

Condenser

-

Anhydrous sodium sulfate[11]

-

80% Methanol (or other suitable solvent)

-

Rotary evaporator

Protocol:

-

Accurately weigh a desired amount of dried, powdered plant material and place it into an extraction thimble.[11]

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add approximately 300 mL of 80% methanol to the 500-mL round-bottom flask containing a few boiling chips.[11]

-

Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser to the top of the extractor.[11]

-

Heat the solvent in the flask using a heating mantle to a temperature that allows for a consistent cycle of solvent vaporization and condensation.

-

Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[11]

-

After extraction, allow the apparatus to cool to room temperature.[11]

-

Filter the extract to remove any solid plant material.

-

Dry the extract by passing it through a column containing anhydrous sodium sulfate.[11]

-

Concentrate the dried extract using a rotary evaporator under reduced pressure to obtain the crude luteolin extract.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[12]

Materials and Apparatus:

-

Dried and powdered plant material

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker or flask)

-

Solvent (e.g., 70-80% ethanol)

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

Protocol:

-

Weigh a specific amount of dried, powdered plant material (e.g., 0.6 g) and place it in an extraction vessel.[13]

-

Add a defined volume of the extraction solvent (e.g., 6.0 mL of 70% ethanol) to achieve a specific solid-to-liquid ratio.[13]

-

Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 80 W) for a set duration (e.g., 30 minutes).[12] The temperature can be controlled during the process (e.g., 25°C).[12]

-

After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.[13]

-

Filter the supernatant to remove any remaining fine particles.[13]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude luteolin extract.

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process.[14]

Materials and Apparatus:

-

Dried and powdered plant material

-

Microwave extraction system with closed vessels

-

Solvent (e.g., 70% ethanol)

-

Filtration apparatus

-

Rotary evaporator

Protocol:

-

Place a weighed amount of the dried, powdered plant material into a microwave extraction vessel.

-

Add the appropriate volume of the extraction solvent to achieve the desired solvent-to-material ratio (e.g., 25 mL/g).[14]

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power (e.g., 560 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).[14][15] The extraction can be performed in multiple cycles.[15]

-

After the extraction is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract to separate the solid residue.

-

Concentrate the filtrate using a rotary evaporator to yield the crude luteolin extract.

Purification and Crystallization of Luteolin Monohydrate

Following crude extraction, purification is necessary to isolate luteolin from other co-extracted compounds. Column chromatography is a widely used technique for this purpose. The final step often involves recrystallization to obtain high-purity luteolin monohydrate.[16]

Materials and Apparatus:

-

Crude luteolin extract

-

Silica gel (for column chromatography)[17]

-

Glass chromatography column[17]

-

Elution solvents (e.g., a gradient of hexane and ethyl acetate)[17]

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[17]

-

Dissolve the crude luteolin extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Begin the elution process with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[17]

-

Collect the eluting solvent in fractions using a fraction collector.

-

Monitor the separation of compounds in the collected fractions using Thin-Layer Chromatography (TLC).

-

Combine the fractions containing pure luteolin, as identified by TLC.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified luteolin.

Protocol:

-

Dissolve the purified luteolin obtained from column chromatography in a suitable volume of 75% aqueous ethanol.[18]

-

Add an equal volume of hot water (approximately 50-60°C) to the solution.[18]

-

Concentrate the solution under reduced pressure to recover the ethanol.[18]

-

Allow the remaining aqueous solution to stand at 4°C for 24-48 hours to facilitate the crystallization of luteolin monohydrate.[18][19]

-

Collect the luteolin crystals by filtration.

-

A second crop of crystals can be obtained by concentrating the remaining mother liquor and allowing it to stand at 4°C for another 24 hours.[19]

-

The collected crystals can be recrystallized again using the same procedure to achieve higher purity.[18]

-

Dry the final crystals under vacuum to obtain pure luteolin monohydrate.

Luteolin's Interaction with Key Signaling Pathways

Luteolin exerts its diverse biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease states. Understanding these interactions is crucial for the development of luteolin-based therapeutics.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Luteolin has been shown to inhibit this pathway in various cancer cells.[1][20] It achieves this by reducing the phosphorylation of key components like PI3K and Akt, thereby suppressing downstream signaling.[20][21]

Caption: Luteolin inhibits the PI3K/Akt pathway by reducing phosphorylation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Luteolin's effect on this pathway can be complex, either inhibiting or activating it depending on the cellular context.[1] In some cancer cells, luteolin has been observed to suppress the phosphorylation of key MAPK components like ERK1/2, thereby inhibiting cell proliferation.[22]

Caption: Luteolin can inhibit the MAPK pathway by reducing phosphorylation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Luteolin has been shown to inhibit this pathway by promoting the degradation of β-catenin and downregulating the expression of its target genes, such as c-Myc and Cyclin D1.[23][24][25]

Caption: Luteolin inhibits the Wnt/β-catenin pathway.

Conclusion

Luteolin monohydrate stands out as a natural compound with significant therapeutic potential, accessible from a wide array of plant sources. This guide has provided a comprehensive overview of its richest natural occurrences and detailed, actionable protocols for its extraction and purification. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for obtaining high-purity luteolin for further investigation. Moreover, the elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin, offers a solid foundation for the rational design of novel therapeutics. Continued research into optimizing extraction techniques and further exploring the intricate molecular interactions of luteolin will undoubtedly pave the way for its successful translation from a promising natural product to a clinically effective agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Changes in the Content of Phenolic Compounds and Biological Activity in Traditional Mexican Herbal Infusions with Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apcz.umk.pl [apcz.umk.pl]

- 7. ars.usda.gov [ars.usda.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. engj.org [engj.org]

- 18. CN105130939A - Method for extracting luteolin from peanut shells - Google Patents [patents.google.com]

- 19. CN102040579A - Method for extracting luteolin from peanut roots, stems, leaves and shells - Google Patents [patents.google.com]

- 20. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protect Effects of Perilla Seed Extract and Its Active Ingredient Luteolin Against Inflammatory Bowel Disease Model via the PI3K/AKT Signal Pathway In Vivo and In Vitro [mdpi.com]

- 22. Luteolin impacts deoxyribonucleic acid repair by modulating the mitogen-activated protein kinase pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The inhibition of β-catenin activity by luteolin isolated from Paulownia flowers leads to growth arrest and apoptosis in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Luteolin induces growth arrest in colon cancer cells through involvement of Wnt/β-catenin/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the bioavailability and metabolism of luteolin monohydrate

An In-depth Technical Guide on the Bioavailability and Metabolism of Luteolin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic potential is often limited by its low bioavailability.[2] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of luteolin monohydrate. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its evaluation.

Bioavailability of Luteolin

The bioavailability of luteolin is influenced by various factors, including its chemical form, dosage, and route of administration.[3] While it is readily absorbed after oral administration, it undergoes extensive first-pass metabolism in the intestine and liver, which significantly reduces the systemic concentration of free luteolin.[4][5]

Quantitative Bioavailability Data

The oral bioavailability of luteolin has been investigated in both preclinical and clinical studies. The data highlights the extensive metabolism that luteolin undergoes.

| Species | Dosage | Bioavailability (Free Luteolin) | Bioavailability (Total Luteolin and Metabolites) | Key Findings | Reference |

| Rats | 50 mg/kg (oral) | 4.10% | - | Significant first-pass effect observed. | [6] |

| Rats | - | 17.5% | 53.9% | Suggests prompt absorption and comprehensive metabolism in intestinal and/or hepatic cellular structures. | [4] |

| Humans | 100 mg/day | - | - | No dose-limiting toxicity observed. Luteolin persists in plasma as glucuronides and sulfate-conjugates. | [7] |

Table 1: Summary of Luteolin Bioavailability Studies

Factors Influencing Bioavailability

Several strategies have been explored to enhance the bioavailability of luteolin, including the development of novel formulations such as nanocrystals and cocrystals.[8][9][10] For instance, luteolin-isoniazid cocrystals demonstrated a 2.7-fold increase in the area under the curve (AUC) compared to luteolin monohydrate in pharmacokinetic studies.[8] Surface modification of luteolin nanocrystals with sodium dodecyl sulfate (SDS) enhanced its bioavailability by 3.48-fold.[9]

Metabolism of Luteolin

Upon absorption, luteolin is extensively metabolized through Phase I and Phase II reactions, primarily in the liver and intestines.[11] The main metabolic pathways are glucuronidation, sulfation, and methylation.[4][5]

Major Metabolic Pathways and Metabolites

Glucuronidation: This is a major metabolic pathway for luteolin, catalyzed by UDP-glucuronosyltransferases (UGTs).[12] The primary metabolites formed are luteolin-3'-O-glucuronide, luteolin-7-O-glucuronide, and luteolin-4'-O-glucuronide.[12] In rats, luteolin-3'-O-glucuronide is the predominant metabolite in plasma.[4][12]

Sulfation: Sulfation is another key conjugation reaction, with luteolin-3'-O-sulfate being a major metabolite identified in human plasma.[13]

Methylation: Luteolin can be methylated by catechol-O-methyltransferases (COMTs) to form chrysoeriol and diosmetin.[4][12] These methylated metabolites can then undergo further glucuronidation.[12]

Gut Microbiota Metabolism: The gut microbiota also plays a role in the metabolism of luteolin, converting it into various phenolic acids, such as 3-(3,4-dihydroxyphenyl)propanoic acid.[14] Luteolin can also modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium.[15]

Figure 1: Overview of Luteolin Metabolism Pathways.

Experimental Protocols

The quantification of luteolin and its metabolites is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique employed.

Sample Preparation and Extraction

A typical protocol for the extraction of luteolin and its metabolites from rat plasma involves protein precipitation followed by liquid-liquid extraction.

Figure 2: Workflow for Plasma Sample Preparation.

HPLC-MS/MS Method for Quantification

A validated HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites (diosmetin, chryseriol, and luteolin-7-O-glucuronide) in rat plasma has been reported.[16]

| Parameter | Condition |

| Chromatographic Column | C18 column |

| Mobile Phase | Gradient elution with water (containing 0.5% formic acid) and acetonitrile |

| Ionization Source | Electrospray ionization (ESI) in negative ion mode |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple reaction monitoring (MRM) |

| MRM Transitions | Luteolin: m/z 284.9→132.9; Diosmetin/Chryseriol: m/z 298.9→283.9; Luteolin-7-O-glucuronide: m/z 461.1→284.9 |

Table 2: HPLC-MS/MS Parameters for Luteolin and Metabolite Analysis.[16]

Modulation of Signaling Pathways

Luteolin exerts its biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways

PI3K/AKT Pathway: Luteolin has been shown to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer. This inhibition can lead to decreased cell proliferation and induction of apoptosis.[17][18]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of luteolin. Luteolin can modulate the phosphorylation of these kinases to induce apoptosis in cancer cells.[17][18]

NF-κB Pathway: Luteolin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory genes.[17]

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is associated with various cancers. Luteolin has been found to inhibit this pathway, thereby suppressing carcinogenesis.[1][18]

Figure 3: Luteolin's Modulation of Key Signaling Pathways.

Conclusion

Luteolin monohydrate demonstrates significant therapeutic potential, but its clinical application is hampered by low bioavailability due to extensive metabolism. This guide has summarized the key aspects of its absorption, distribution, metabolism, and excretion, providing quantitative data and detailed experimental protocols for its analysis. A deeper understanding of these pharmacokinetic properties and the signaling pathways modulated by luteolin is essential for the development of novel drug delivery systems and therapeutic strategies to enhance its efficacy. Further research focusing on improving its bioavailability and elucidating the precise molecular mechanisms of its metabolites will be crucial for translating the promising preclinical findings into clinical benefits.

References

- 1. Luteolin, a bioflavonoid inhibits colorectal cancer through modulation of multiple signaling pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability and Pharmaco-therapeutic Potential of Luteolin in Overcoming Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and Optimization of Orally Administered Luteolin Nanoethosomes to Enhance Its Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring Luteolin's Impact on Gut Microbiota [eureka.patsnap.com]

- 16. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Luteolin Monohydrate in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of luteolin monohydrate, a naturally occurring flavonoid, in various animal models of inflammation. The information compiled from recent scientific literature is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory potential of luteolin and its derivatives.

Introduction to Luteolin's Anti-Inflammatory Properties

Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid found in a wide variety of plants and has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in numerous preclinical studies.[1][2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][4][5] In vivo studies have consistently shown that luteolin can ameliorate inflammation in various animal models, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[2][3][6]

Key Signaling Pathways Modulated by Luteolin in Inflammation

Luteolin exerts its anti-inflammatory effects by targeting multiple signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of nuclear factor-kappa B (NF-κB), Janus kinase-signal transducer and activator of transcription (JAK-STAT), and activator protein-1 (AP-1) pathways.[2][3][4] By suppressing these pathways, luteolin effectively downregulates the expression of various pro-inflammatory cytokines and enzymes.[4][7]

Diagram: Luteolin's Inhibition of Pro-Inflammatory Signaling Pathways

Caption: Luteolin inhibits key inflammatory signaling pathways.

Quantitative Data from In Vivo Animal Models

The following tables summarize the quantitative effects of luteolin monohydrate in various animal models of inflammation.

Table 1: Effect of Luteolin on Lipopolysaccharide (LPS)-Induced Inflammation

| Animal Model | Luteolin Dose & Route | Key Findings | Reference |

| LPS-induced lethal toxicity in mice | 0.2 mg/kg, intraperitoneally | Increased survival rate from 4.1% to 48%. Reduced serum TNF-α levels. | [8] |

| LPS-induced acute lung injury in mice | 18, 35, or 70 µmol/kg, intraperitoneally | Dose-dependently reduced TNF-α and IL-6 in bronchoalveolar lavage fluid. | [9] |

| LPS-induced acute renal injury in mice | Not specified | Decreased blood urea nitrogen (BUN) by 46.5% and serum creatinine (SCr) by 38.5%. | [10] |

| LPS-induced neuroinflammation in mice | Not specified | Ameliorated cognitive impairments and inhibited overproduction of inflammatory cytokines in the hippocampus and cortex. | [11] |

| High-fat diet-induced inflammation in mice | 0.005% (w/w) in diet | Lowered plasma levels of pro-inflammatory cytokines (TNF-α, MCP-1, IL-6). | [12] |

Table 2: Effect of Luteolin on Carrageenan-Induced Paw Edema

| Animal Model | Luteolin Dose & Route | Key Findings | Reference |

| Carrageenan-induced paw edema in mice | 10 and 50 mg/kg, oral | Efficiently suppressed paw edema. | [6] |

Table 3: Effect of Luteolin in Other Inflammatory Models

| Animal Model | Luteolin Dose & Route | Key Findings | Reference |

| TNF-α-induced vascular inflammation in mice | 0.6% in diet | Suppressed circulating levels of MCP-1/JE, CXCL1/KC, and sICAM-1. Reduced VCAM-1 expression in the aorta. | [13] |

| Bleomycin-induced lung fibrosis in mice | 10 mg/kg, oral | Suppressed neutrophil infiltration and TNF-α and IL-6 elevation in bronchoalveolar lavage fluid. | [14] |

| Monosodium iodoacetate-induced osteoarthritis in rats | 10 mg/kg/day, gavage | Prevented cartilage destruction and enhanced collagen II expression. | [15] |

Experimental Protocols

Detailed methodologies for commonly used animal models of inflammation to assess the efficacy of luteolin are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.[16]

Materials:

-

Male Wistar rats (180-250 g)

-

Luteolin monohydrate

-

1% (w/v) Carrageenan suspension in sterile saline

-

Vehicle (e.g., 1% Carboxymethyl cellulose)

-

Positive control (e.g., Diclofenac Sodium, 6 mg/kg)

-

Pletysmometer

-

Syringes and needles

Procedure:

-

Acclimatize animals for at least one week under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water.[17]

-

Divide animals into groups: Vehicle control, Luteolin-treated (different doses), and Positive control.[17]

-

Administer luteolin or vehicle intraperitoneally or orally 30 minutes before carrageenan injection.[18]

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[17]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[17][18]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to study the pathogenesis of ALI and to evaluate potential therapeutic agents.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Luteolin monohydrate

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia (e.g., sodium pentobarbital)

-

Intratracheal instillation device

Procedure:

-

Acclimatize mice for at least one week.

-

Divide mice into groups: Sham (saline), LPS + Vehicle, and LPS + Luteolin (different doses).

-

Administer luteolin or vehicle intraperitoneally 30 minutes before LPS challenge.[9]

-

Anesthetize the mice.

-

Induce ALI by intratracheal instillation of LPS (e.g., 100 µg in 50 µL of sterile saline). The sham group receives sterile saline only.[9]

-

Sacrifice the mice at a predetermined time point (e.g., 6 hours) after LPS administration.[9]

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

-

Collect lung tissue for histological examination (H&E staining) and analysis of inflammatory markers.

Conclusion

Luteolin monohydrate consistently demonstrates significant anti-inflammatory effects in a variety of preclinical animal models. Its mechanism of action involves the modulation of critical pro-inflammatory signaling pathways. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of luteolin for inflammatory diseases. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin reduces lipopolysaccharide-induced lethal toxicity and expression of proinflammatory molecules in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin Suppresses Inflammatory Mediator Expression by Blocking the Akt/NFκB Pathway in Acute Lung Injury Induced by Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effects of Luteolin on Lipopolysaccharide-Induced Acute Renal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin Suppresses Microglia Neuroinflammatory Responses and Relieves Inflammation-Induced Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Luteolin protects against vascular inflammation in mice and TNF-alpha-induced monocyte adhesion to endothelial cells via suppressing IΚBα/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Luteolin inhibits IL-1β-induced inflammation in rat chondrocytes and attenuates osteoarthritis progression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Quantification of Luteolin Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including many herbs, vegetables, and fruits. It is recognized for a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of luteolin is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of luteolin.

Principle

This method utilizes RP-HPLC to separate luteolin from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds. A polar mobile phase, consisting of an organic solvent (e.g., methanol or acetonitrile) and acidified water, is used to elute the analytes. Acidification of the mobile phase helps to suppress the ionization of luteolin's phenolic groups, resulting in improved peak shape and retention.[1] Following separation, luteolin is detected by a UV detector at its maximum absorption wavelength, and the resulting peak area is used for quantification against a calibration curve prepared from a certified reference standard.[1]

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

pH meter.

-

Vortex mixer.

-

-

Chemicals and Reagents:

-

Consumables:

Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare an aqueous solution of 0.2% phosphoric acid by adding 2.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

-

Filter the aqueous solution through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.[4]

-

The mobile phase for this isocratic method consists of Methanol and 0.2% Phosphoric Acid in a 55:45 (v/v) ratio .

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of luteolin monohydrate reference standard into a 10 mL volumetric flask.[7]

-

Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.[4][7]

-

Allow the solution to return to room temperature and dilute to the mark with methanol. This is the primary stock solution.

-

-

Working Standard Solutions (Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Preparation

-

For Herbal Extracts/Powders:

-

Accurately weigh a known amount of the powdered plant material or extract (e.g., 1.0 g) into a flask.[7]

-

Add a defined volume of methanol (e.g., 50 mL).

-

Sonicate the mixture for 30-60 minutes to facilitate extraction. For exhaustive extraction, overnight shaking at room temperature may be employed.[7]

-

Filter the resulting mixture through a Whatman No. 41 filter paper or by centrifugation.[7]

-

Take a known aliquot of the filtrate and dilute it with the mobile phase to a concentration within the calibration range.

-

Prior to injection, filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

-

Chromatographic Conditions

The chromatographic parameters should be set as described in the table below.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol : 0.2% Phosphoric Acid in Water (55:45, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 350 nm[6][8] |

| Injection Volume | 10 - 20 µL[9] |

| Run Time | ~15 minutes (or until the peak of interest has eluted) |

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][10] Key validation parameters are summarized below.

Method Validation Parameters

The following tables summarize typical performance characteristics for a validated luteolin quantification method.

Table 1: System Suitability and Linearity

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Tailing Factor | ≤ 2.0 | ~1.04[6] |

| Theoretical Plates | > 2000 | > 5000 |

| Linearity Range (µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.5 - 500 µg/mL[7] |

| Correlation Coefficient (r²) | ≥ 0.999 | > 0.9998[11] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.02 - 0.15 µg/mL[6][12] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.07 - 0.50 µg/mL[6][12] |

Table 2: Precision and Accuracy (Recovery)

| Parameter | Concentration Levels | Acceptance Criteria (%RSD / %Recovery) | Typical Result |

|---|---|---|---|

| Intra-day Precision | Low, Medium, High | RSD ≤ 2% | < 2.0%[7] |

| Inter-day Precision | Low, Medium, High | RSD ≤ 5% | < 5.0% |

| Accuracy (Recovery) | Low, Medium, High | 95% - 105% | 98% - 102%[12] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the luteolin quantification process, from preparation to final analysis.

Caption: Workflow for luteolin quantification by HPLC.

Signaling Pathway (Placeholder for Relevant Research)

While this application note focuses on quantification, luteolin is often studied for its effects on cellular signaling. A common pathway inhibited by luteolin is the NF-κB pro-inflammatory pathway.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. ルテオリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Luteolin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. : Oriental Journal of Chemistry [orientjchem.org]

- 12. scielo.br [scielo.br]

Luteolin Monohydrate: Applications in Neurodegenerative Disease Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid, has garnered significant attention in the field of neurodegenerative disease research. Its potent anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for therapeutic intervention in a range of debilitating neurological disorders. This document provides a comprehensive overview of the applications of luteolin monohydrate in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to guide researchers in their investigation of this multifaceted compound.

I. Alzheimer's Disease (AD)

Luteolin has been extensively studied in various in vitro and in vivo models of AD, demonstrating its potential to mitigate key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, neuroinflammation, and cognitive decline.[1][2]

Quantitative Data Summary

| Model | Luteolin Monohydrate Dosage | Key Findings | Reference |

| In Vitro | |||

| Aβ₂₅₋₃₅-treated mouse cortical cells | Not specified | Inhibited Aβ-induced cell death and oxidative stress. | [1] |

| Copper-induced neurotoxicity in SH-SY5Y cells (APPsw) | Not specified | Exhibited anti-oxidant, anti-apoptotic, and anti-amyloidogenic activities. | [1] |

| LPS-stimulated C6 glioma cells | 1, 10 µM | Inhibited cell proliferation and release of inflammatory cytokines. | [3][4][5] |

| In Vivo | |||

| Streptozotocin (STZ)-induced rat model | 10, 20 mg/kg (intracerebroventricular) | Improved spatial learning and memory; increased thickness of CA1 pyramidal layer. | [6] |

| Aβ₁₋₄₀-infused rat model | 50, 100, 200 mg/kg | Improved learning and memory; regulated cholinergic system; inhibited oxidative injuries. | [7] |

| Tg2576 (APP-overexpressing) mouse model with TBI | 20 mg/kg (i.p.) | Reduced Aβ deposition, GSK-3 activation, phospho-tau, and pro-inflammatory cytokines. | [8] |

| 3xTg-AD mouse model | 20, 40 mg/kg/day (i.p.) for 3 weeks | Improved spatial learning and memory; inhibited astrocyte overactivation and neuroinflammation; decreased ER stress markers. | [3][4][5] |

| Aβ₁₋₄₂-injected mouse model | 80 mg/kg/day for 2 weeks | Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction. | [9] |

Experimental Protocols

1. Aβ-Induced Neurotoxicity in Primary Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mice and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Luteolin Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of luteolin monohydrate (e.g., 1, 5, 10 µM) for 2 hours.

-

Aβ Oligomer Preparation: Aβ₁₋₄₂ peptides are prepared to form oligomers by dissolving in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in culture medium and incubation.

-

Induction of Neurotoxicity: Cells are then exposed to Aβ₁₋₄₂ oligomers (e.g., 5 µM) for 24 hours.

-

Endpoint Analysis: Cell viability is assessed using the MTT assay. Apoptosis can be evaluated by TUNEL staining or caspase-3 activity assays. Oxidative stress is measured by quantifying intracellular reactive oxygen species (ROS) using probes like DCFH-DA.

2. In Vivo Alzheimer's Disease Mouse Model (3xTg-AD)

-

Animals: Male 3xTg-AD mice and age-matched wild-type controls are used.

-

Luteolin Administration: Luteolin monohydrate is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via intraperitoneal (i.p.) injection at doses of 20 or 40 mg/kg for a period of 3 weeks.[3][4]

-

Behavioral Testing: Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.

-

Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques (using antibodies like 6E10) and phosphorylated tau (e.g., AT8 antibody). The other hemisphere can be homogenized for biochemical analyses, including Western blotting to measure levels of inflammatory markers (TNF-α, IL-1β), synaptic proteins (synaptophysin, PSD-95), and signaling molecules.

Signaling Pathways

// Connections Abeta -> Microglia; Tau -> Microglia; Microglia -> Cytokines; Astrocytes -> Cytokines; Cytokines -> Apoptosis; Cytokines -> Synaptic_Dysfunction; Apoptosis -> Cognitive_Decline; Synaptic_Dysfunction -> Cognitive_Decline;

Luteolin -> Microglia [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Astrocytes [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Abeta [label="Reduces Aggregation", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Tau [label="Reduces Phosphorylation", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; NFkB_path [label="NF-κB Pathway"]; MAPK_path [label="MAPK Pathway"];

Microglia -> NFkB_path [style=invis]; Microglia -> MAPK_path [style=invis]; Luteolin -> NFkB_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> MAPK_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: Luteolin's multifaceted action in Alzheimer's disease models.

II. Parkinson's Disease (PD)

In PD models, luteolin demonstrates neuroprotective effects on dopaminergic neurons, mitigates motor deficits, and counteracts oxidative stress and neuroinflammation, key contributors to the disease's progression.[10][11]

Quantitative Data Summary

| Model | Luteolin Monohydrate Dosage | Key Findings | Reference |

| In Vitro | |||

| 6-OHDA-treated PC12 cells | Not specified | Reduced cytotoxicity and ROS production. | [10] |

| LPS-stimulated BV2 microglia | Not specified | Inhibited M1 polarization and pro-inflammatory cytokine release. | [12][13] |

| In Vivo | |||

| Rotenone-induced rat model | 25, 50 mg/kg (i.p.) for 28 days | Improved motor functions; restored glutathione levels; reduced TNF-α and Bax. | [11] |

| LPS-induced mouse model | Not specified | Alleviated dopaminergic neuronal loss and improved motor performance. | [12][13] |

| MPTP-induced mouse model | Not specified | Protected dopaminergic neurons; reduced oxidative damage and neuroinflammation. | [10] |

| Manganese-induced rat model | 50 mg/kg (i.p.) | Improved behavioral parameters and reduced inflammatory markers. | [14] |

Experimental Protocols

1. 6-OHDA-Induced Dopaminergic Neuron Degeneration in Rats

-

Animals: Adult male Wistar rats are used.

-

Lesioning: A unilateral lesion of the substantia nigra is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).

-

Luteolin Administration: Luteolin monohydrate (e.g., 25 or 50 mg/kg) is administered daily by i.p. injection, starting 24 hours after the 6-OHDA lesioning and continuing for a specified period (e.g., 4 weeks).

-

Behavioral Assessment: Motor deficits are evaluated using tests such as the apomorphine-induced rotation test, cylinder test, and stepping test.

-

Histological and Biochemical Analysis: At the end of the treatment period, rats are sacrificed. The brains are processed for immunohistochemical staining of tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons in the substantia nigra. Striatal tissue can be used for HPLC analysis of dopamine and its metabolites.

2. LPS-Induced Neuroinflammation in Microglia-Neuron Co-culture

-

Cell Culture: BV2 microglial cells are cultured in DMEM with 10% FBS. SH-SY5Y neuroblastoma cells are cultured separately.

-

Co-culture System: A transwell insert system can be used, with BV2 cells seeded in the upper chamber and SH-SY5Y cells in the lower chamber, allowing for communication via soluble factors.

-

Luteolin Treatment: BV2 cells are pre-treated with luteolin monohydrate (e.g., 5, 10, 20 µM) for 1 hour.

-

Inflammatory Challenge: BV2 cells are then stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours.

-

Endpoint Analysis: The conditioned medium from the BV2 cells is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA. The viability of the SH-SY5Y cells in the lower chamber is assessed to determine the neuroprotective effect of luteolin against microglia-mediated toxicity.

Signaling Pathways

// Connections Rotenone -> Oxidative_Stress; LPS -> Microglia; MPTP -> Oxidative_Stress; Microglia -> Dopaminergic_Loss; Oxidative_Stress -> Dopaminergic_Loss; Dopaminergic_Loss -> Motor_Deficits;

Luteolin -> Microglia [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Oxidative_Stress [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; TLR4_path [label="TLR4/NF-κB Pathway"]; Nrf2_path [label="Nrf2-ARE Pathway"];

Microglia -> TLR4_path [style=invis]; Oxidative_Stress -> Nrf2_path [style=invis]; Luteolin -> TLR4_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Nrf2_path [label="Activates", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=normal]; } END_DOT Caption: Luteolin's neuroprotective mechanisms in Parkinson's disease models.

III. Huntington's Disease (HD)

While research is less extensive than in AD and PD, studies in a transgenic mouse model of HD suggest that luteolin can improve survival, ameliorate motor dysfunction, and reduce the aggregation of mutant huntingtin (mHtt) protein.[15][16]

Quantitative Data Summary

| Model | Luteolin Monohydrate Dosage | Key Findings | Reference |

| In Vitro | |||

| Mutant htt-transfected neuroblastoma cells | 1.25, 2.5, 5 ng/ml | Increased cell viability; reduced soluble and aggregated mutant htt. | |

| In Vivo | |||

| N171-82Q transgenic mouse model | Not specified | Enhanced survival; prevented weight loss; improved motor coordination; reduced huntingtin aggregates. | [15][16] |

Experimental Protocol

1. Huntington's Disease Transgenic Mouse Model (N171-82Q)

-

Animals: HD N171-82Q transgenic mice and wild-type littermates are used.

-

Luteolin Administration: Treatment with luteolin monohydrate or vehicle is initiated at 6 weeks of age.[15][16] The specific dosage and administration route should be optimized based on preliminary studies.

-

Monitoring: Body weight and survival rates are monitored throughout the study.

-

Motor Function Tests: A battery of tests, including the rotarod test for motor coordination and balance, and open-field test for locomotor activity, are conducted at regular intervals.

-

Biochemical and Histological Analysis: At the study endpoint, brain tissues (cortex, hippocampus, and striatum) are collected. Immunohistochemistry and Western blotting are performed to assess the levels of huntingtin aggregates using an appropriate antibody (e.g., EM48). Serum levels of neurofilament light chain (NfL), a biomarker of neurodegeneration, can also be measured.

Signaling Pathways

// Connections mHtt_Aggregation -> Oxidative_Stress; mHtt_Aggregation -> Neuronal_Toxicity; Oxidative_Stress -> Motor_Dysfunction; Neuronal_Toxicity -> Motor_Dysfunction; Motor_Dysfunction -> Weight_Loss; Weight_Loss -> Reduced_Survival;

Luteolin -> mHtt_Aggregation [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Oxidative_Stress [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Neuronal_Toxicity [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; Nrf2_HO1_path [label="Nrf2-HO-1 Pathway"]; Luteolin -> Nrf2_HO1_path [label="Induces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=normal]; Nrf2_HO1_path -> Oxidative_Stress [label="Counteracts", color="#4285F4", fontcolor="#4285F4", style=dashed, arrowhead=tee]; } END_DOT Caption: Luteolin's protective effects in a Huntington's disease model.

IV. Amyotrophic Lateral Sclerosis (ALS)

The investigation of luteolin in ALS models is an emerging area of research. While specific, detailed studies are limited, the known anti-inflammatory and neuroprotective mechanisms of luteolin suggest its potential therapeutic value for this devastating motor neuron disease. It is hypothesized that luteolin may offer protection by modulating signaling pathways such as PI3K/Akt.[15]

Proposed Experimental Protocol for In Vitro ALS Model

1. Motor Neuron Culture with SOD1-G93A Mutation

-

Cell Source: Primary motor neurons can be isolated from the spinal cords of SOD1-G93A transgenic mouse embryos, a widely used model for familial ALS. Alternatively, induced pluripotent stem cells (iPSCs) derived from ALS patients carrying mutations like SOD1 or C9orf72 can be differentiated into motor neurons.

-

Cell Culture: Motor neurons are cultured in a specialized medium that supports their survival and maturation.

-

Luteolin Treatment: After a period of stabilization in culture, motor neurons are treated with a range of concentrations of luteolin monohydrate.

-

Endpoint Analysis:

-

Motor Neuron Survival: The number of surviving motor neurons is quantified over time using immunocytochemistry for motor neuron markers (e.g., ChAT, SMI-32) and automated cell counting.

-

Axon Length and Morphology: Neurite outgrowth and axonal morphology can be assessed by immunofluorescence and quantified using image analysis software.

-

Oxidative Stress and Apoptosis: Markers of oxidative stress (e.g., 4-HNE) and apoptosis (e.g., cleaved caspase-3) can be measured by immunocytochemistry or Western blotting.

-

Protein Aggregation: In relevant models (e.g., SOD1-G93A), the formation of protein aggregates can be visualized and quantified.

-

Experimental Workflow

Conclusion

Luteolin monohydrate exhibits significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, protein aggregation, and apoptosis, underscores its promise as a therapeutic candidate. The detailed protocols and summarized data provided herein offer a valuable resource for researchers aiming to further elucidate the mechanisms of action of luteolin and to advance its development as a potential treatment for Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis. Further research, particularly in ALS models and eventually in clinical trials, is warranted to fully realize the therapeutic potential of this natural compound.

References

- 1. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin for neurodegenerative diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Frontiers | Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model [frontiersin.org]

- 12. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellmolbiol.org [cellmolbiol.org]

- 14. Luteolin as potential treatment for Huntington's disease: Insights from a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 16. Luteolin as potential treatment for Huntington's disease: Insights from a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for testing luteolin monohydrate in anti-cancer proliferation assays

Application Notes: Luteolin Monohydrate in Anti-Cancer Proliferation Assays

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone), a common flavonoid found in various fruits and vegetables, has garnered significant attention in cancer research for its chemopreventive and therapeutic potential.[1] Extensive in vitro and in vivo studies have demonstrated that luteolin can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a range of cancer types.[2][3] Its anti-cancer activities are attributed to its ability to modulate multiple cell signaling pathways that are often dysregulated in cancer.[1][4] These pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades, which are crucial for cell growth, survival, and proliferation.[5][6][7]

These application notes provide a comprehensive protocol for evaluating the anti-proliferative effects of luteolin monohydrate on cancer cells. The included methodologies are designed for researchers, scientists, and drug development professionals to accurately quantify the cytotoxic and anti-proliferative efficacy of luteolin.

Mechanisms of Action: Key Signaling Pathways

Luteolin exerts its anti-proliferative effects by targeting several key signaling pathways critical for cancer cell growth and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Luteolin has been shown to suppress the activation of PI3K, which in turn inhibits the phosphorylation of Akt and mTOR.[4][6] This inhibition leads to decreased cell viability and can induce apoptosis.[5][6]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for transmitting signals from the cell surface to the nucleus to regulate cell proliferation and differentiation.[4] Luteolin can suppress the phosphorylation of ERK, thereby inhibiting this pro-proliferative signaling pathway.[5][6]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. Luteolin can suppress NF-κB activation, contributing to its anti-cancer effects.[5][8][9]

Visualizing Luteolin's Mechanism of Action

Figure 1: Luteolin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Figure 2: Luteolin's inhibitory effect on the MAPK/ERK signaling pathway.

Figure 3: Luteolin's suppression of the NF-κB signaling pathway.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-proliferative effects of luteolin monohydrate.

Figure 4: General workflow for anti-cancer proliferation assays.

Data Presentation: Anti-proliferative Activity of Luteolin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of luteolin in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Leukemia | HL-60 | 12.5 - 15 | Proliferation Assay | [10] |

| Lung Carcinoma | A549 | 3.1 - 12 | Alamar Blue Assay | [10] |

| Gastric Cancer | TGBC11TKB | 1.3 | Alamar Blue Assay | [10] |

| Melanoma | B16 4A5 (mouse) | 2.3 | Alamar Blue Assay | [10] |

| Squamous Cell Cancer | A431 | 19 | Proliferation Assay | [10] |

| T-cell Leukemia | CCRF-HSB-2 | 2.0 | Alamar Blue Assay | [10] |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay